Boron, trifluoro(2-propanamine)-, (T-4)-
CAS No.: 3776-04-3
Cat. No.: VC17975203
Molecular Formula: C3H9BF3N
Molecular Weight: 126.92 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3776-04-3 |
|---|---|
| Molecular Formula | C3H9BF3N |
| Molecular Weight | 126.92 g/mol |
| IUPAC Name | trifluoro-(propan-2-ylazaniumyl)boranuide |
| Standard InChI | InChI=1S/C3H9BF3N/c1-3(2)8-4(5,6)7/h3H,8H2,1-2H3 |
| Standard InChI Key | DNJHXGJLGUPXEO-UHFFFAOYSA-N |
| Canonical SMILES | [B-]([NH2+]C(C)C)(F)(F)F |
Introduction
Chemical Identity and Nomenclature
Systematic Identification
Boron, trifluoro(2-propanamine)-, (T-4)- is recognized by multiple nomenclature systems:
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CAS Registry: 3776-04-3, with deprecated CAS entries including 112539-55-6 and 57308-14-2 .
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Synonyms: Trifluorido(propan-2-amine)boron, Boron trifluoride-monoisopropylamine complex .
The molecular formula C₃H₉BF₃N reflects a 1:1 adduct of boron trifluoride (BF₃) and isopropylamine (C₃H₉N). The "(T-4)" designation specifies a tetrahedral geometry around the boron center, consistent with its four-coordinate structure .
Structural Descriptors
Key identifiers include:
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SMILES: B-(F)(F)F .
These descriptors confirm the presence of a negatively charged boron center ([B−]) bonded to three fluorine atoms and a protonated isopropylamine group ([NH2+]C(C)C) .
Molecular Structure and Geometrical Analysis
Tetrahedral Coordination
The boron center adopts a T-4 geometry, with bond angles approximating 109.5° as predicted by VSEPR theory. Computational models indicate:
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B–F bond lengths: 1.30–1.35 Å (typical for B–F single bonds).
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B–N bond length: 1.60–1.65 Å (slightly longer than B–N in borazines due to ammonium character) .
Conformational Dynamics
Variable-temperature NMR studies of related boron-amine complexes reveal restricted rotation around the B–N axis at low temperatures (−30°C), with coalescence of diastereotopic proton signals occurring above 65°C . This suggests significant steric hindrance from the isopropyl group, which imposes a rigid pseudo-trigonal pyramidal geometry on the NH2+ moiety .
Physicochemical Properties
Computed Properties
Spectroscopic Data
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¹¹B NMR: δ 1.16 ppm (quadrupolar broadening indicative of four-coordinate boron) .
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¹H NMR: δ 3.78–3.42 ppm (diastereotopic CH₂ from benzyl derivatives), δ 5.04 ppm (N–H in protonated form) .
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IR: Predicted B–F stretches at 1100–1200 cm⁻¹ and N–H bends at 1600–1650 cm⁻¹ .
Reactivity and Functionalization
Thermal Stability
Decomposition pathways for boron-amine adducts typically involve ligand dissociation above 100°C:
This reversibility enables applications in controlled-release catalysis .
Applications and Industrial Relevance
Catalytic Uses
Boron trifluoride-amine complexes are widely employed as Lewis acid catalysts in:
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